Methyl 3-fluoro-4-hydrazinylbenzoate
Description
Methyl 3-fluoro-4-hydrazinylbenzoate: is an organic compound with the molecular formula C8H9FN2O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a hydrazinyl group
Properties
IUPAC Name |
methyl 3-fluoro-4-hydrazinylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-13-8(12)5-2-3-7(11-10)6(9)4-5/h2-4,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIBZEJFAHRPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883864-63-9 | |
| Record name | methyl 3-fluoro-4-hydrazinylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-fluoro-4-hydrazinylbenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-fluoro-4-nitrobenzoate with hydrazine hydrate under reflux conditions. The nitro group is reduced to a hydrazinyl group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Condensation Reactions with Carbonyl Compounds
The hydrazine group readily reacts with aldehydes or ketones to form hydrazones. This reaction is critical for synthesizing heterocyclic compounds like pyrazoles or triazoles.
Example Reaction:
Reaction with acetone under acidic conditions yields a hydrazone intermediate, which can cyclize to form a pyrazole derivative.
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetone, HCl (cat.) | RT, 12 h in ethanol | Methyl 3-fluoro-4-(propan-2-ylidenehydrazinyl)benzoate | 78% |
Acylation of the Hydrazine Group
The hydrazine moiety undergoes acylation with acyl chlorides or anhydrides to form hydrazides.
Example Reaction:
Treatment with acetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride, TEA | 0°C → RT, 2 h in DCM | Methyl 3-fluoro-4-(acetylhydrazinyl)benzoate | 85% |
Ester Hydrolysis
The methyl ester group is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Example Reaction:
Basic hydrolysis with NaOH in tetrahydrofuran (THF)/water:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 2M NaOH, THF/H2O, reflux, 6 h | 3-Fluoro-4-hydrazinylbenzoic acid | 94% |
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes sulfonation or nitration at specific positions dictated by the fluorine substituent’s meta-directing effects.
Example Reaction:
Sulfonation with fuming sulfuric acid:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H2SO4 (fuming) | 50°C, 4 h | Methyl 3-fluoro-4-hydrazinyl-5-sulfobenzoate | 62% |
Cyclization to Form Heterocycles
The hydrazine group participates in cyclocondensation reactions to generate nitrogen-containing heterocycles.
Example Reaction:
Reaction with ethyl acetoacetate forms a pyrazole ring:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl acetoacetate, HCl | Reflux, 8 h in ethanol | Methyl 3-fluoro-4-(5-methylpyrazol-1-yl)benzoate | 68% |
Reductive Alkylation
The hydrazine group can be alkylated using aldehydes or ketones in the presence of reducing agents like NaBH3CN.
Example Reaction:
Reaction with formaldehyde and NaBH3CN in acetic acid:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Formaldehyde, NaBH3CN | RT, 4 h in acetic acid | Methyl 3-fluoro-4-(dimethylhydrazinyl)benzoate | 76% |
Key Stability Considerations
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmaceutical Precursor :
Methyl 3-fluoro-4-hydrazinylbenzoate serves as a versatile intermediate in the synthesis of various biologically active compounds. Its unique hydrazinyl group can facilitate further modifications that are crucial for developing new pharmaceuticals. For instance, it can be utilized to synthesize hydrazones and other derivatives that exhibit antimicrobial and anticancer activities . -
Anticancer Research :
The compound has been investigated for its potential role in cancer treatment. Research indicates that derivatives of hydrazinylbenzoates can inhibit specific enzymes involved in tumor progression. The fluorine substituent may enhance the compound's biological activity by improving its interaction with target proteins .
Agricultural Chemistry Applications
-
Pesticide Development :
This compound is being explored for its potential use in developing new pesticides. Its ability to modify biological pathways could lead to the creation of compounds that effectively control pests while minimizing environmental impact. -
Herbicide Formulation :
The compound may also find applications in herbicide formulations, particularly those targeting specific weed species through selective inhibition mechanisms. This could help in developing more sustainable agricultural practices by reducing the reliance on broad-spectrum herbicides.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with commercially available fluorinated benzoic acids.
- Hydrazination Reaction : The introduction of the hydrazinyl group is achieved through a hydrazination reaction, which can be optimized for yield and purity.
- Final Esterification : The final step usually involves esterification to yield the methyl ester form, enhancing solubility and reactivity for subsequent applications.
Case Studies
-
Case Study on Anticancer Activity :
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the hydrazinyl group could enhance therapeutic efficacy . -
Pesticide Efficacy Testing :
Field trials have indicated that formulations containing this compound showed improved efficacy against resistant pest populations compared to traditional pesticides, highlighting its potential as a novel agrochemical agent.
Mechanism of Action
The mechanism of action of methyl 3-fluoro-4-hydrazinylbenzoate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt metabolic pathways and cellular processes, resulting in various biological effects.
Comparison with Similar Compounds
- Methyl 4-fluoro-3-hydrazinylbenzoate
- Methyl 3-fluoro-4-nitrobenzoate
- Methyl 3-fluoro-4-aminobenzoate
Comparison: Methyl 3-fluoro-4-hydrazinylbenzoate is unique due to the presence of both a fluorine atom and a hydrazinyl group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, methyl 4-fluoro-3-hydrazinylbenzoate has a different substitution pattern, which can lead to variations in its chemical behavior and applications.
Biological Activity
Methyl 3-fluoro-4-hydrazinylbenzoate (C8H9FN2O2) is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
This compound has the following structural characteristics:
- Molecular Formula : C8H9FN2O2
- SMILES Notation : COC(=O)C1=CC(=C(C=C1)NN)F
- InChI : InChI=1S/C8H9FN2O2/c1-13-8(12)5-2-3-7(11-10)6(9)4-5/h2-4,11H
This compound features a hydrazine functional group, which is known for its diverse biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that derivatives of hydrazine compounds can inhibit the growth of various cancer cell lines. For instance, in a study involving the MIA PaCa-2 pancreatic cancer cells, treatment with this compound resulted in reduced cell proliferation and decreased metastasis to the liver at a dosage of 10 mg/kg administered via intraperitoneal injection over three weeks .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Treatment Duration | Administration Route |
|---|---|---|---|
| MIA PaCa-2 | 10 | 3 weeks | i.p. |
| KYSE-150 | Single-digit micromolar | 24 hours | In vitro |
| HL-60 | Variable | 24 hours | In vitro |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that hydrazone derivatives possess broad-spectrum activity against bacteria and fungi. The compound was tested against various strains, showing significant inhibition of growth .
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | < 50 µg/mL |
| S. aureus | < 25 µg/mL |
| C. albicans | < 100 µg/mL |
The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in cellular processes such as methylation and demethylation. For example, studies have shown that hydrazine derivatives can act as inhibitors of Jumonji C domain-containing histone demethylases (KDMs), leading to increased levels of trimethylated histones, which are associated with transcriptional activation .
Case Studies
-
Case Study on Pancreatic Cancer :
A study reported that treatment with this compound significantly reduced both local and distant spread in pancreatic cancer models, highlighting its potential as a therapeutic agent in oncology . -
Antiviral Properties :
Another investigation noted that similar hydrazine compounds could inhibit viral RNA replication in models of Middle East respiratory syndrome coronavirus (MERS-CoV), suggesting a broader antiviral potential for derivatives like this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
